molecular formula C18H16F2N2O2 B10961195 3,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

3,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B10961195
M. Wt: 330.3 g/mol
InChI Key: NQFOFCNXQXSLNW-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound features a benzamide moiety substituted with difluoro groups and an indole ring, which is further substituted with a methoxy group.

Preparation Methods

The synthesis of 3,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring. The final step involves the coupling of the indole derivative with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group can enhance the compound’s binding affinity and selectivity for its targets .

Properties

Molecular Formula

C18H16F2N2O2

Molecular Weight

330.3 g/mol

IUPAC Name

3,4-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H16F2N2O2/c1-24-13-3-5-17-14(9-13)12(10-22-17)6-7-21-18(23)11-2-4-15(19)16(20)8-11/h2-5,8-10,22H,6-7H2,1H3,(H,21,23)

InChI Key

NQFOFCNXQXSLNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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